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Introduction
UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein

(CBP) and p300, which are highly homologous histone acetyltransferases (HATs).[1][2] Unlike

BET bromodomain inhibitors, UMB298 offers a distinct mechanism for epigenetic modulation.

CBP and p300 are crucial transcriptional co-activators involved in a multitude of cellular

processes, including cell growth, differentiation, and apoptosis.[2][3][4] Dysregulation of

CBP/p300 activity is implicated in various pathologies, particularly in cancer, where they can

promote the expression of oncogenes. UMB298 exerts its effects by binding to the acetyl-lysine

binding pockets of CBP/p300 bromodomains, leading to a reduction in histone H3 lysine 27

acetylation (H3K27ac) at gene enhancers and promoters. This, in turn, downregulates the

transcription of key oncogenes, such as MYC, and other drivers of cancer cell proliferation and

survival. These application notes provide detailed protocols for utilizing UMB298 in cell culture

experiments to investigate its biological effects.

Data Presentation
UMB298 Inhibitory Activity

Target IC50 (nM) Selectivity Reference

CBP 72 72-fold vs. BRD4 --INVALID-LINK--

BRD4 5193 - --INVALID-LINK--
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Reported IC50 Values of CBP/p300 Inhibitors in Acute
Myeloid Leukemia (AML) Cell Lines
While specific multi-cell line IC50 data for UMB298 is not readily available in the public domain,

the following table provides context on the sensitivity of AML cell lines to other CBP/p300 and

related inhibitors. This information can guide the selection of cell lines and starting

concentrations for experiments with UMB298.
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Cell Line Compound IC50 Reference

MOLM-13 Midostaurin 200 nM

MV4-11 Midostaurin ~200 nM

MOLM-13 Idasanutlin 300 nM

MV4-11 Idasanutlin ~1 µM

MOLM-13 Venetoclax 20 nM

MV4-11 Venetoclax 18 nM

OCI-AML3 Venetoclax Resistant

HL-60 Idasanutlin > 2 µM

OCI-AML3 ABT199 (Venetoclax)
24h: >10 µM, 48h: ~5

µM, 72h: ~2 µM

THP-1 ABT199 (Venetoclax)
24h: >10 µM, 48h:

>10 µM, 72h: ~8 µM

MV4-11 ABT199 (Venetoclax)
24h: ~1 µM, 48h: ~0.1

µM, 72h: ~0.05 µM

MOLM-13 ABT199 (Venetoclax)

24h: ~0.1 µM, 48h:

~0.01 µM, 72h:

~0.005 µM

OCI-AML3 CS055 (Chidamide)
24h: >10 µM, 48h: ~2

µM, 72h: ~1 µM

THP-1 CS055 (Chidamide)
24h: ~1 µM, 48h: ~0.5

µM, 72h: ~0.2 µM

MV4-11 CS055 (Chidamide)

24h: ~0.5 µM, 48h:

~0.2 µM, 72h: ~0.1

µM

MOLM-13 CS055 (Chidamide)

24h: ~0.2 µM, 48h:

~0.1 µM, 72h: ~0.05

µM
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Experimental Protocols
Preparation of UMB298 Stock Solution
Materials:

UMB298 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Protocol:

Based on the manufacturer's instructions, dissolve UMB298 powder in DMSO to create a

high-concentration stock solution (e.g., 10 mM).

Gently vortex or pipette to ensure the compound is completely dissolved.

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to

avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability Assay
This protocol is to determine the effect of UMB298 on cell viability and to calculate the IC50

value. The MTT or MTS assay is a common method.

Materials:

Cancer cell lines of interest (e.g., AML cell lines like MOLM-13, MV4-11)

Complete cell culture medium

96-well cell culture plates

UMB298 stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Protocol:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

and resume logarithmic growth (typically 24 hours).

Prepare serial dilutions of UMB298 in complete culture medium from the stock solution. It is

recommended to start with a wide concentration range (e.g., 1 nM to 10 µM) to determine

the approximate IC50.

Remove the existing medium from the wells and add 100 µL of the medium containing the

different concentrations of UMB298. Include a vehicle control (DMSO) at a concentration

equivalent to the highest UMB298 concentration.

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified

incubator with 5% CO2.

After the incubation period, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each

well and incubate for 2-4 hours at 37°C.

If using MTT, add 100-150 µL of solubilization solution to each well and incubate in the dark

until the formazan crystals are completely dissolved.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for

MTS) using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-

response curve to determine the IC50 value using appropriate software.

Western Blot Analysis
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This protocol is to assess the effect of UMB298 on the protein levels of its downstream targets,

such as MYC, and the histone mark H3K27ac.

Materials:

Cancer cell lines

6-well or 10 cm cell culture dishes

UMB298 stock solution

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-MYC, anti-H3K27ac, anti-H3, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Seed cells in 6-well plates or 10 cm dishes and allow them to grow to 70-80% confluency.

Treat the cells with various concentrations of UMB298 (e.g., based on IC50 values) for a

specified time (e.g., 24 or 48 hours).

Harvest the cells and lyse them with cold lysis buffer on ice.

Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting

dilutions: anti-MYC (1:1000), anti-H3K27ac (1:1000), anti-H3 (1:5000), anti-β-actin (1:5000).

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize to a loading control (e.g., β-actin or H3).

Gene Expression Analysis (RT-qPCR)
This protocol is to analyze the effect of UMB298 on the mRNA levels of target genes.

Materials:

Cancer cell lines

6-well cell culture dishes

UMB298 stock solution

RNA extraction kit

cDNA synthesis kit

qPCR master mix
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Primers for target genes (e.g., MYC, MYB, FLT3, SPI1, ZEB2, CEBPA) and a housekeeping

gene (e.g., GAPDH, ACTB)

qPCR instrument

Protocol:

Seed and treat cells with UMB298 as described for the Western blot analysis.

Harvest the cells and extract total RNA using an RNA extraction kit according to the

manufacturer's instructions.

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the

target and housekeeping genes.

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene

expression.

Cell Cycle Analysis
This protocol is to determine the effect of UMB298 on cell cycle progression.

Materials:

Cancer cell lines

6-well cell culture dishes

UMB298 stock solution

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Protocol:
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Seed cells in 6-well plates and treat with UMB298 at various concentrations for a desired

time (e.g., 24 or 48 hours).

Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing, and incubate at

-20°C for at least 2 hours.

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at

room temperature.

Analyze the samples using a flow cytometer.

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI

fluorescence intensity).

Visualizations
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Caption: UMB298 inhibits the CBP/p300 bromodomain, leading to reduced histone acetylation

and downregulation of oncogene transcription.
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Caption: General experimental workflow for studying the effects of UMB298 in cell culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for UMB298 in Cell
Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180657#how-to-use-umb298-in-cell-culture-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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